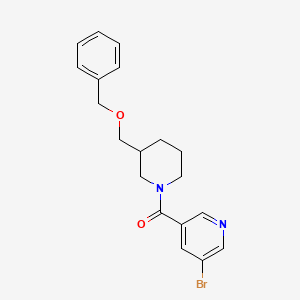
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis techniques for related compounds involve sophisticated organic synthesis routes, highlighting the importance of such compounds in exploring new chemical entities. For example, Zhang et al. (2020) described an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, which are crucial in developing pharmaceuticals and materials with novel properties (Zhang et al., 2020). Similarly, Ágai et al. (2004) developed a scalable and environmentally benign synthesis of substituted benzylpiperidines, a process valuable for large-scale production of compounds with potential applications in various industries (Ágai et al., 2004).
Theoretical Calculations and Molecular Interaction Studies
Theoretical calculations and molecular interaction studies provide insights into the electronic structure, stability, and potential reactivity of these compounds. Karthik et al. (2021) performed density functional theory (DFT) calculations to optimize structural coordinates, which substantiate experimental findings and reveal the HOMO-LUMO energy gap and other electronic parameters (Karthik et al., 2021). This information is critical for designing materials with desired electronic properties.
Applications in Materials Science and Pharmacology
The structural and electronic characterization of these compounds lays the groundwork for their application in materials science and pharmacology. The detailed analysis of intermolecular interactions and stability under various conditions, as demonstrated by Revathi et al. (2015) in their study of crystal structures, supports the use of these compounds in the development of stable and efficient materials (Revathi et al., 2015).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c20-18-9-17(10-21-11-18)19(23)22-8-4-7-16(12-22)14-24-13-15-5-2-1-3-6-15/h1-3,5-6,9-11,16H,4,7-8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEJNLJZHQTSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Benzyloxy)methyl)piperidin-1-yl)(5-bromopyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2427870.png)
![2-(Thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B2427871.png)
![1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2427873.png)

![8,13-Dioxa-2,11-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2427876.png)

![(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2427879.png)
![N-benzo[e][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide](/img/structure/B2427883.png)
![5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine](/img/structure/B2427884.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2427890.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B2427892.png)